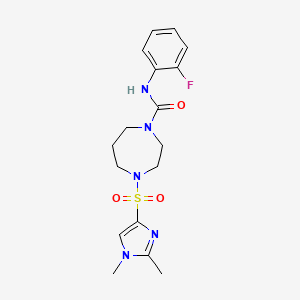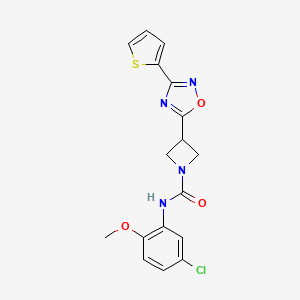
4-(2-Chloroacetyl)-2-fluorophenyl 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroacetyl chloride is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical . Methyl chloroacetate is another related compound used as a solvent for organic synthesis and as an intermediate in the production of pesticides .
Synthesis Analysis
Chloroacetyl chloride can be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene . A synthesis procedure for a related compound, ethyl chloroacetate, involves the reaction of ethyl chloroacetate with chilled aqueous ammonia .Molecular Structure Analysis
The molecular structure of these compounds typically includes a chloroacetyl group (ClCH2CO-), which can react with various nucleophiles in synthesis reactions .Chemical Reactions Analysis
Chloroacetyl chloride is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines .Physical And Chemical Properties Analysis
Ethyl chloroacetate, a related compound, has a molar mass of 122.55 g/mol, a density of 1.145 g/mL, a melting point of -26 °C, and a boiling point of 143 °C .Wissenschaftliche Forschungsanwendungen
- Chloroacetic anhydride has been employed in the synthesis of 3,3’-bis(sulfonato)-4,4’-bis(chloroacetamido)azobenzene (BSBCA) . BSBCA is a water-soluble, thiol-reactive, and photo-switchable cross-linker. Researchers use it to study protein-protein interactions, protein structure, and dynamic processes within biological systems .
- Although not directly related to scientific research, chloroacetic anhydride plays a crucial role in herbicide production. It serves as an intermediate in the synthesis of herbicides like metolachlor, acetochlor, alachlor, and butachlor . These herbicides are widely used in agriculture to control weeds.
Cross-Linking Reagents and Photo-Switchable Cross-Linkers
Herbicide Intermediates
Wirkmechanismus
Target of Action
Chloroacetyl groups are often reactive and can interact with a variety of biological targets, including proteins and dna .
Mode of Action
Without specific studies, it’s hard to say exactly how “4-(2-Chloroacetyl)-2-fluorophenyl 2-chloroacetate” interacts with its targets. Chloroacetyl groups are often involved in covalent bonding with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways “4-(2-Chloroacetyl)-2-fluorophenyl 2-chloroacetate” might affect. Chloroacetyl groups can potentially disrupt a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the chloroacetyl group could potentially affect the compound’s bioavailability .
Result of Action
Without specific studies, it’s hard to say what the molecular and cellular effects of “4-(2-Chloroacetyl)-2-fluorophenyl 2-chloroacetate” might be. Compounds with chloroacetyl groups can often have cytotoxic effects due to their reactivity .
Action Environment
The action, efficacy, and stability of “4-(2-Chloroacetyl)-2-fluorophenyl 2-chloroacetate” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other chemicals .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2-chloroacetyl)-2-fluorophenyl] 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2FO3/c11-4-8(14)6-1-2-9(7(13)3-6)16-10(15)5-12/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYWERKXMUTFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)F)OC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)-2-fluorophenyl 2-chloroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Cyclohexyl-3-[2-(cyclohexylcarbamoylamino)ethyl]urea](/img/structure/B2709615.png)
![3-(4-Ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2709616.png)
![3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2709617.png)



![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2709623.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2709626.png)
